Eritoran

説明

特性

IUPAC Name |

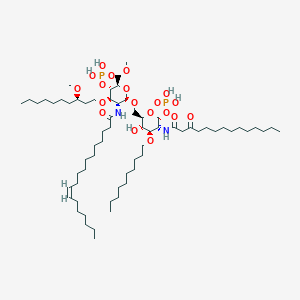

[(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C66H126N2O19P2/c1-7-11-15-19-22-25-26-27-28-29-30-32-34-38-42-46-57(70)67-60-64(82-49-47-54(80-6)45-41-36-18-14-10-4)62(86-88(73,74)75)56(51-79-5)85-65(60)83-52-55-61(72)63(81-48-43-39-35-24-21-17-13-9-3)59(66(84-55)87-89(76,77)78)68-58(71)50-53(69)44-40-37-33-31-23-20-16-12-8-2/h25-26,54-56,59-66,72H,7-24,27-52H2,1-6H3,(H,67,70)(H,68,71)(H2,73,74,75)(H2,76,77,78)/b26-25-/t54-,55-,56-,59-,60-,61-,62-,63-,64-,65-,66-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPSMYQFMCXXNPC-MFCPCZTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)CC(=O)NC1C(C(C(OC1OP(=O)(O)O)COC2C(C(C(C(O2)COC)OP(=O)(O)O)OCCC(CCCCCCC)OC)NC(=O)CCCCCCCCCC=CCCCCCC)O)OCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OP(=O)(O)O)CO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC)OP(=O)(O)O)OCC[C@@H](CCCCCCC)OC)NC(=O)CCCCCCCCC/C=C\CCCCCC)O)OCCCCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H126N2O19P2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60873217 |

Source

|

| Record name | Eritoran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1313.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185955-34-4 |

Source

|

| Record name | Eritoran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185955-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Eritoran [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0185955344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eritoran | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04933 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Eritoran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ERITORAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/551541VI0Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Eritoran: A Technical Guide to Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eritoran (E5564) is a synthetic structural analog of the lipid A moiety of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. Developed as a potent antagonist of Toll-like receptor 4 (TLR4), Eritoran was investigated as a therapeutic agent for severe sepsis and other inflammatory conditions. It functions by competitively inhibiting the binding of LPS to the MD-2 co-receptor, thereby preventing the formation of the TLR4/MD-2/LPS complex and blocking downstream inflammatory signaling cascades. This technical guide provides a comprehensive overview of the chemical structure, synthesis, mechanism of action, and key experimental data related to Eritoran.

Chemical Structure and Properties

Eritoran is a complex glycolipid with a molecular formula of C₆₆H₁₂₆N₂O₁₉P₂ and a molecular weight of 1313.68 g/mol . Its structure is based on a disaccharide backbone of two glucosamine (B1671600) units, similar to the lipid A from Rhodobacter sphaeroides, which is known for its low endotoxic activity. The detailed chemical structure and nomenclature are provided below.

Table 1: Chemical Identification of Eritoran

| Identifier | Value |

| IUPAC Name | [(2R,3R,4R,5S,6R)-4-decoxy-5-hydroxy-6-[[(2R,3R,4R,5S,6R)-4-[(3R)-3-methoxydecoxy]-6-(methoxymethyl)-3-[[(Z)-octadec-11-enoyl]amino]-5-phosphonooxyoxan-2-yl]oxymethyl]-3-(3-oxotetradecanoylamino)oxan-2-yl] dihydrogen phosphate (B84403) |

| CAS Number | 185955-34-4 |

| Development Code | E5564 |

Synthesis of Eritoran

The precise, step-by-step synthesis of Eritoran is proprietary information held by its developer, Eisai Co., Ltd. and is not fully disclosed in publicly available literature. However, based on the general principles of lipid A analog synthesis, a plausible synthetic strategy can be outlined. The synthesis of such complex molecules typically involves a convergent approach, where key monosaccharide building blocks are synthesized and then coupled to form the disaccharide core. This is followed by the regioselective introduction of the various fatty acid chains and phosphate groups.

The synthesis of Eritoran is noted to be less complex than its predecessor, E5531, which was a significant factor in its development.[1] The general synthetic workflow would likely involve the following key stages:

-

Preparation of Monosaccharide Building Blocks: Synthesis of appropriately protected glucosamine derivatives that will form the two units of the disaccharide backbone.

-

Glycosylation: Coupling of the two monosaccharide units to form the disaccharide core.

-

Regioselective Acylation: Stepwise introduction of the specific fatty acid chains at the desired positions on the disaccharide.

-

Phosphorylation: Addition of the phosphate groups to the designated hydroxyl groups.

-

Deprotection: Removal of all protecting groups to yield the final Eritoran molecule.

Caption: A generalized workflow for the synthesis of Eritoran.

Mechanism of Action: TLR4 Antagonism

Eritoran exerts its anti-inflammatory effects by acting as a competitive antagonist of the Toll-like receptor 4 (TLR4) signaling pathway.[2] This pathway is a critical component of the innate immune system, responsible for recognizing lipopolysaccharide (LPS) from Gram-negative bacteria.

The activation of TLR4 by LPS is a multi-step process involving several proteins:

-

LPS-Binding Protein (LBP): LBP binds to LPS in the bloodstream and facilitates its transfer to CD14.

-

CD14: A receptor that can be either soluble (sCD14) or membrane-bound (mCD14), which then presents LPS to the TLR4/MD-2 complex.

-

Myeloid Differentiation Factor 2 (MD-2): A co-receptor that forms a complex with TLR4 and is essential for LPS recognition. The lipid A portion of LPS binds directly to a hydrophobic pocket within MD-2.

-

Toll-Like Receptor 4 (TLR4): The binding of the LPS/MD-2 complex to TLR4 induces its dimerization, which initiates downstream intracellular signaling.

Eritoran, being a structural analog of lipid A, competitively binds to the same hydrophobic pocket on MD-2.[3] However, unlike the agonistic binding of LPS, the binding of Eritoran to MD-2 does not induce the conformational changes necessary for TLR4 dimerization and subsequent signaling. This effectively blocks the inflammatory cascade at its inception.

Caption: Eritoran competitively inhibits LPS binding to MD-2, blocking TLR4 signaling.

Preclinical and Clinical Data

Eritoran has been evaluated in numerous preclinical and clinical studies to assess its efficacy and safety as a treatment for severe sepsis.

In Vitro and Ex Vivo Studies

In vitro and ex vivo studies have consistently demonstrated the potent inhibitory effect of Eritoran on LPS-induced inflammatory responses. In human whole blood and isolated monocyte cultures, Eritoran has been shown to inhibit the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β) in a dose-dependent manner.

Table 2: In Vitro Efficacy of Eritoran in Human Whole Blood

| Parameter | Value | Reference |

| LPS Challenge | 1 ng/mL | [4] |

| Eritoran Concentration | 4 mg, 12 mg, 28 mg infusions | [4] |

| Outcome | Dose-dependent inhibition of LPS-induced TNF-α production | [4] |

In Vivo Animal Models

In various animal models of endotoxemia and sepsis, Eritoran has shown protective effects. Administration of Eritoran in mice and rats prior to or shortly after a lethal dose of LPS resulted in a significant reduction in circulating cytokine levels and improved survival rates.

Table 3: In Vivo Efficacy of Eritoran in a Mouse Model of Endotoxemia

| Parameter | Value | Reference |

| Animal Model | C57BL/6 mice | [5] |

| LPS Challenge | 3 mg/kg BW, intraperitoneal injection | [5] |

| Eritoran Dose | 5 mg/kg BW, intravenous | [5] |

| Outcome | Significant reduction in plasma IL-6 and IFN-γ levels at 6 hours post-LPS challenge | [5] |

Clinical Trials

Eritoran has undergone extensive clinical development, including Phase I, II, and III trials for the treatment of severe sepsis.

-

Phase I trials in healthy volunteers demonstrated that Eritoran was well-tolerated and effectively inhibited the systemic inflammatory response to intravenous LPS administration.

-

A Phase II trial in patients with severe sepsis suggested a potential dose-dependent reduction in mortality, particularly in patients with a high predicted risk of death.[6]

-

The large, multinational Phase III ACCESS (A Controlled Comparison of Eritoran and Placebo in Patients with Severe Sepsis) trial , however, did not meet its primary endpoint of a statistically significant reduction in 28-day all-cause mortality.[7][8]

Table 4: Overview of the Phase III ACCESS Trial

| Parameter | Eritoran Group | Placebo Group | Reference |

| Number of Patients | 1304 | 657 | [7] |

| Dosage | 105 mg total dose over 6 days | Placebo | [7] |

| Primary Endpoint (28-day all-cause mortality) | 28.1% | 26.9% | [7] |

| P-value | 0.59 | - | [7] |

Despite the disappointing results in the large-scale sepsis trial, research into other potential applications for Eritoran, such as in influenza-induced acute lung injury and other TLR4-mediated inflammatory conditions, has been explored.[5]

Experimental Protocols

In Vitro LPS-Induced TNF-α Release Assay in Human Whole Blood

This protocol is a generalized procedure based on methodologies described in the literature.[9][10][11]

-

Blood Collection: Draw venous blood from healthy volunteers into sterile tubes containing an anticoagulant (e.g., heparin).

-

Pre-incubation with Eritoran: In a 96-well plate, add 180 µL of whole blood to each well. Add 10 µL of Eritoran solution at various concentrations (or vehicle control) and pre-incubate for 30-60 minutes at 37°C in a 5% CO₂ incubator.

-

LPS Stimulation: Add 10 µL of LPS solution (e.g., from E. coli O111:B4) to a final concentration of 1-10 ng/mL.

-

Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator.

-

Sample Collection: Centrifuge the plate at 400 x g for 10 minutes to pellet the blood cells.

-

Cytokine Analysis: Carefully collect the plasma supernatant and measure the concentration of TNF-α using a commercially available ELISA kit according to the manufacturer's instructions.

References

- 1. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. eisai.com [eisai.com]

- 3. US11185554B2 - Method of use of eritoran as a TLR4 antagonist for treatment of ebola and Marburg disease - Google Patents [patents.google.com]

- 4. Frontiers | Protocol for a Sepsis Model Utilizing Fecal Suspension in Mice: Fecal Suspension Intraperitoneal Injection Model [frontiersin.org]

- 5. Eritoran attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase 2 trial of eritoran tetrasodium (E5564), a toll-like receptor 4 antagonist, in patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effect of eritoran, an antagonist of MD2-TLR4, on mortality in patients with severe sepsis: the ACCESS randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eisai.com [eisai.com]

- 9. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Tumour necrosis factor (TNF) gene polymorphism influences TNF-alpha production in lipopolysaccharide (LPS)-stimulated whole blood cell culture in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

Eritoran: A Technical Guide to its Role in Innate Immunity Research

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eritoran (also known as E5564) is a synthetic molecule that acts as a potent and specific antagonist of Toll-like receptor 4 (TLR4).[1][2] As a structural analog of the lipid A portion of lipopolysaccharide (LPS), Eritoran competitively inhibits the binding of LPS to the MD-2 co-receptor, thereby preventing the dimerization and activation of the TLR4 receptor complex.[3][4] This mechanism effectively blocks the downstream signaling cascades that lead to the production of pro-inflammatory cytokines, making Eritoran a valuable tool for investigating the role of TLR4 in innate immunity and a potential therapeutic agent for inflammatory diseases.[3][5] Although initially developed for the treatment of severe sepsis, where it ultimately did not demonstrate a significant reduction in mortality in a pivotal Phase III clinical trial, Eritoran has shown promise in preclinical models of other inflammatory conditions, such as severe influenza and infections caused by filoviruses.[1][6][7] This guide provides an in-depth overview of Eritoran's mechanism of action, a compilation of quantitative data from key preclinical and clinical studies, detailed experimental protocols for its use in research, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action: TLR4 Antagonism

The innate immune system recognizes pathogen-associated molecular patterns (PAMPs), such as LPS from Gram-negative bacteria, through pattern recognition receptors like TLR4.[8][9] The binding of LPS to the TLR4/MD-2 complex initiates a signaling cascade that results in the activation of transcription factors, primarily NF-κB, and the subsequent expression of pro-inflammatory cytokines and chemokines.[10][11]

Eritoran exerts its antagonistic effect by binding to the hydrophobic pocket of MD-2, a co-receptor essential for TLR4 activation by LPS.[3][6] By occupying this binding site, Eritoran prevents the interaction of LPS with MD-2, thereby inhibiting the conformational changes required for TLR4 dimerization and the initiation of downstream signaling.[3] This targeted inhibition of the initial step in the TLR4 signaling pathway makes Eritoran a highly specific tool for studying TLR4-mediated inflammatory responses.

Signaling Pathway

The following diagram illustrates the TLR4 signaling pathway and the point of inhibition by Eritoran.

Caption: TLR4 signaling pathway and Eritoran's mechanism of action.

Quantitative Data

In Vitro Activity

Eritoran has demonstrated potent inhibition of LPS-induced cytokine production in various in vitro systems. The 50% inhibitory concentration (IC50) for TNF-α production in human whole blood stimulated with LPS from different bacterial strains is summarized below.

| Bacterial Source of LPS (10 ng/mL) | Eritoran IC50 (ng/mL) |

| Escherichia coli O111:B4 | 0.8 |

| Klebsiella pneumoniae | 1.2 |

| Pseudomonas aeruginosa | 2.5 |

| Salmonella enteritidis (1 ng/mL) | 0.3 |

| Data adapted from a review by Barochia et al.[12] |

Preclinical In Vivo Efficacy

Eritoran has shown significant protective effects in various animal models of inflammation and infection.

| Animal Model | Challenge | Eritoran Treatment Regimen | Outcome | Reference |

| Mouse | Lethal Influenza (PR8 strain) | 200 µ g/mouse/day , IV for 5 days, starting 2 days post-infection | 90% survival vs. 10% in placebo group | [1] |

| Mouse | Lethal Ebola Virus | 233 µ g/mouse , IP for 10 days | 70% survival vs. 0% in placebo group | [7] |

| Mouse | Lethal Marburg Virus | Daily IP injections | 90% survival vs. 20% in placebo group | [7] |

| Mouse | Hemorrhagic Shock | 5 mg/kg BW, IV, before and after shock | Significant reduction in liver damage and systemic inflammation | [2] |

Clinical Trial Results in Severe Sepsis

Eritoran has been evaluated in clinical trials for the treatment of severe sepsis. While it was found to be well-tolerated, it did not meet its primary endpoint of reducing 28-day all-cause mortality in the pivotal Phase III trial.

Phase II Sepsis Study [1]

| Treatment Group | N | 28-Day All-Cause Mortality |

| Placebo | 96 | 33.3% |

| Eritoran (45 mg total dose) | 103 | 32.0% |

| Eritoran (105 mg total dose) | 94 | 26.6% |

ACCESS Phase III Sepsis Trial [6]

| Treatment Group | N | 28-Day All-Cause Mortality |

| Placebo | 657 | 26.9% |

| Eritoran (105 mg total dose) | 1304 | 28.1% |

Experimental Protocols

In Vitro Inhibition of LPS-Induced Cytokine Production

This protocol describes a general method for assessing the inhibitory activity of Eritoran on LPS-induced cytokine production in a macrophage cell line (e.g., RAW 264.7 or THP-1).

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Eritoran tetrasodium (B8768297)

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate-buffered saline (PBS)

-

96-well cell culture plates

-

ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)

Procedure:

-

Cell Seeding: Seed macrophages into a 96-well plate at a density of 1-2 x 10^5 cells/well and incubate overnight to allow for cell adherence.

-

Eritoran Pre-treatment: Prepare serial dilutions of Eritoran in complete medium. Remove the old medium from the cells and add the Eritoran dilutions. Incubate for 1-2 hours.

-

LPS Stimulation: Prepare a solution of LPS in complete medium at a concentration known to induce a robust cytokine response (e.g., 10-100 ng/mL). Add the LPS solution to the wells containing the cells and Eritoran. Include control wells with cells and medium only, cells with LPS only, and cells with Eritoran only.

-

Incubation: Incubate the plate for a period appropriate for the cytokine of interest (e.g., 4-6 hours for TNF-α, 18-24 hours for IL-6).

-

Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

Cytokine Measurement: Measure the concentration of the cytokine in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.

Caption: Workflow for in vitro cytokine inhibition assay.

In Vivo Mouse Model of Influenza Infection

This protocol is adapted from a study demonstrating the protective effect of Eritoran in a lethal influenza virus infection model in mice.[1]

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

Mouse-adapted influenza virus (e.g., PR8 strain)

-

Eritoran tetrasodium

-

Vehicle control (e.g., sterile water for injection)

-

Anesthetic for intranasal infection

Procedure:

-

Infection: Lightly anesthetize mice and infect them intranasally with a lethal dose of influenza virus (e.g., ~7500 TCID50 of PR8).

-

Treatment: Two days post-infection, begin treatment with Eritoran. Administer Eritoran (e.g., 200 µ g/mouse ) or vehicle control intravenously once daily for five consecutive days.

-

Monitoring: Monitor the mice daily for survival, weight loss, and clinical signs of illness for at least 14 days post-infection.

-

(Optional) Viral Titer and Cytokine Analysis: At selected time points, euthanize a subset of mice and collect lung tissue for viral titer determination (e.g., by TCID50 assay) and cytokine analysis (e.g., by qRT-PCR or ELISA of lung homogenates).

Caption: Experimental workflow for in vivo influenza model.

NF-κB Nuclear Translocation Assay

This protocol provides a general framework for assessing the effect of Eritoran on LPS-induced NF-κB nuclear translocation using immunofluorescence microscopy.

Materials:

-

Adherent cells (e.g., macrophages or epithelial cells)

-

Complete cell culture medium

-

Eritoran tetrasodium

-

Lipopolysaccharide (LPS)

-

4% Paraformaldehyde (PFA) in PBS

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody against NF-κB p65 subunit

-

Fluorophore-conjugated secondary antibody

-

DAPI nuclear stain

-

Glass coverslips

-

Fluorescence microscope

Procedure:

-

Cell Culture: Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with Eritoran for 1-2 hours, followed by stimulation with LPS for a time period known to induce NF-κB translocation (e.g., 30-60 minutes).

-

Fixation: Wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and permeabilize them with permeabilization buffer for 10 minutes.

-

Blocking: Wash the cells with PBS and block non-specific antibody binding with blocking buffer for 1 hour.

-

Antibody Staining: Incubate the cells with the primary antibody against NF-κB p65 overnight at 4°C. The following day, wash the cells and incubate with the fluorophore-conjugated secondary antibody and DAPI for 1 hour at room temperature in the dark.

-

Imaging: Wash the cells and mount the coverslips on microscope slides. Image the cells using a fluorescence microscope, capturing images of both the NF-κB p65 and DAPI staining.

-

Analysis: Quantify the nuclear translocation of NF-κB p65 by measuring the fluorescence intensity in the nucleus (co-localized with DAPI) and the cytoplasm.

Conclusion

Eritoran is a well-characterized and highly specific antagonist of TLR4. Its ability to block LPS-induced inflammation has made it an invaluable tool for dissecting the role of TLR4 in a wide range of biological processes. While its clinical development for severe sepsis was not successful, ongoing research continues to explore its therapeutic potential in other inflammatory diseases. The data and protocols presented in this guide are intended to facilitate further investigation into the role of TLR4 in innate immunity and to support the development of novel anti-inflammatory therapies.

References

- 1. Phase 2 trial of eritoran tetrasodium (E5564), a toll-like receptor 4 antagonist, in patients with severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eritoran attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The TLR4 Antagonist, Eritoran, Protects Mice from Lethal Influenza Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3.4. Measurement of Cytokine Secretion by ELISA [bio-protocol.org]

- 6. 2minutemedicine.com [2minutemedicine.com]

- 7. Nuclear translocation of NF-κB [bio-protocol.org]

- 8. bowdish.ca [bowdish.ca]

- 9. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 10. Cytokine Elisa [bdbiosciences.com]

- 11. eritoran (E5564) / Eisai [delta.larvol.com]

- 12. Eritoran attenuates tissue damage and inflammation in hemorrhagic shock/trauma - PMC [pmc.ncbi.nlm.nih.gov]

The Binding Site of Eritoran on MD-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eritoran (E5564) is a synthetic analog of the lipid A portion of lipopolysaccharide (LPS), the major component of the outer membrane of Gram-negative bacteria. Developed as a potent antagonist of the Toll-like receptor 4 (TLR4) signaling pathway, Eritoran has been investigated for the treatment of severe sepsis and other inflammatory conditions. The therapeutic action of Eritoran stems from its ability to competitively inhibit the binding of LPS to the TLR4 co-receptor, myeloid differentiation factor 2 (MD-2), thereby preventing the pro-inflammatory cascade initiated by TLR4 activation. This technical guide provides an in-depth analysis of the binding site of Eritoran on MD-2, the mechanism of antagonism, and the experimental methodologies used to elucidate these interactions.

The Eritoran Binding Site on MD-2

The definitive understanding of how Eritoran interacts with MD-2 comes from the crystal structure of the human TLR4/MD-2/Eritoran complex. This structural data reveals that Eritoran binds to a deep hydrophobic pocket within the MD-2 protein.[1][2][3] This binding pocket is the same site that recognizes the lipid A moiety of LPS.

Key Interacting Residues

The interaction between Eritoran and the MD-2 pocket is predominantly hydrophobic, involving multiple residues that line the interior of the binding cavity. The four acyl chains of Eritoran are completely buried within this pocket, adopting a conformation that maximizes contact with the hydrophobic residues.[4]

Table 1: MD-2 Residues Interacting with Eritoran's Acyl Chains

| Acyl Chain of Eritoran | Interacting Hydrophobic Residues in Human MD-2 |

| R2 | Phe126, Leu78, Ile94, Ile117, Val135 |

| R3 | Val42, Ile52, Phe76, Leu78, Phe126, Phe147 |

| R2' | Ile32, Leu54, Ile63, Val95, Val97, Phe147 |

| R3' | Leu29, Val31, Ile32, Val42, Ile52, Val149 |

Data synthesized from the crystal structure of the human TLR4-MD-2-Eritoran complex (PDB ID: 2Z65).[1][5][6]

In addition to the hydrophobic interactions, the two phosphate (B84403) groups on the diglucosamine backbone of Eritoran form ionic bonds with positively charged residues at the opening of the MD-2 pocket.[2][4]

Table 2: MD-2 Residues Forming Ionic Bonds with Eritoran's Phosphate Groups

| Phosphate Group of Eritoran | Interacting Charged Residues in Human MD-2 |

| 1-phosphate | Lys122, Arg90 |

| 4'-phosphate | Lys125, Arg106 |

Data synthesized from the crystal structure of the human TLR4-MD-2-Eritoran complex (PDB ID: 2Z65).[1][5][6]

Mechanism of TLR4 Antagonism

Eritoran functions as a competitive antagonist of TLR4 signaling.[7] By occupying the hydrophobic pocket of MD-2, Eritoran physically blocks the binding of agonistic LPS.[7] The binding of LPS to the TLR4/MD-2 complex induces a conformational change that leads to the dimerization of two TLR4/MD-2/LPS complexes. This dimerization is the critical step for the recruitment of intracellular adaptor proteins and the initiation of downstream signaling.

Eritoran's structure, while allowing it to bind with high affinity to the MD-2 pocket, does not induce the necessary conformational changes for receptor dimerization.[3] Specifically, the orientation of Eritoran within the MD-2 pocket prevents the proper positioning of key residues, such as Phe126 on the surface of MD-2, which are essential for the protein-protein interactions required for dimerization.[8]

Inhibited Signaling Pathways

The prevention of TLR4 dimerization by Eritoran effectively blocks all downstream signaling cascades. TLR4 signaling proceeds through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.[9][10][11][12]

-

MyD88-dependent pathway: This pathway is initiated at the plasma membrane and leads to the rapid activation of NF-κB and MAP kinases (p38, JNK, ERK), resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[11][13]

-

TRIF-dependent pathway: This pathway is initiated from the endosome following internalization of the TLR4 complex and leads to the activation of IRF3 and the subsequent production of type I interferons (IFN-α/β).[9][11][13]

By blocking the initial dimerization step, Eritoran prevents the recruitment of the adaptor proteins MyD88 and TRIF, thereby inhibiting both signaling arms.[14]

Quantitative Binding Data

While the structural data provides a detailed qualitative understanding of the Eritoran-MD-2 interaction, quantitative binding affinity data is crucial for drug development.

Table 3: In Vitro Potency of Eritoran

| Parameter | Value | Cell Line | Assay Description |

| IC50 | ~1.5 nM | HEK293 | Inhibition of LPS-induced ELAM-1 reporter gene expression. |

Note: The IC50 value is dependent on the specific experimental conditions, including the concentration of LPS used.

Experimental Protocols

The elucidation of the Eritoran binding site on MD-2 has been made possible through a combination of sophisticated experimental techniques.

X-ray Crystallography

The atomic-level details of the binding interaction were determined by X-ray crystallography of the TLR4-MD-2-Eritoran complex.

Workflow for TLR4-MD-2-Eritoran Crystallography

Detailed Methodology:

-

Protein Expression and Purification: The ectodomain of human TLR4 (often as a hybrid with a variable lymphocyte receptor for stability) and MD-2 are co-expressed in an insect cell system (e.g., Spodoptera frugiperda) using baculovirus vectors. The secreted protein complex is then purified from the cell culture medium using a series of chromatography steps, such as affinity, ion-exchange, and size-exclusion chromatography.[15]

-

Complex Formation: The purified TLR4/MD-2 complex is incubated with an excess of Eritoran to ensure saturation of the binding sites.

-

Crystallization: The TLR4/MD-2/Eritoran complex is subjected to high-throughput crystallization screening using the vapor diffusion method (hanging or sitting drop).[16][17][18] This involves mixing the protein complex with a variety of solutions containing different precipitants (e.g., polyethylene (B3416737) glycol), salts, and buffers at various pH values.

-

X-ray Diffraction Data Collection: Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source. The diffraction patterns are recorded on a detector as the crystal is rotated.[15]

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map of the crystal. The structure is then solved using molecular replacement, with a known homologous structure as a search model. The resulting atomic model is refined against the experimental data to produce the final, high-resolution structure.[5][15] The crystal structure of the human TLR4 TV3 hybrid-MD-2-Eritoran complex was solved at a resolution of 2.70 Å.[5]

Site-Directed Mutagenesis

Site-directed mutagenesis is a technique used to introduce specific amino acid changes in a protein to study the impact of these residues on protein function, in this case, ligand binding and receptor activation.

Workflow for Site-Directed Mutagenesis of MD-2

Detailed Methodology:

-

Primer Design: Two complementary oligonucleotide primers are designed to be 25-45 bases in length, containing the desired mutation in the center. The primers should have a high GC content ( >40%) and a melting temperature (Tm) of ≥78°C.[19]

-

PCR Amplification: The entire plasmid containing the wild-type MD-2 gene is amplified using a high-fidelity DNA polymerase (e.g., Pfu) and the mutagenic primers. This results in a linear, mutated plasmid.[20][21][22]

-

Template Digestion: The PCR product is treated with the restriction enzyme DpnI, which specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated, mutated plasmid intact.[19][22]

-

Transformation: The DpnI-treated DNA is transformed into competent E. coli cells for plasmid replication.

-

Verification and Functional Assay: Plasmids are isolated from the resulting colonies and sequenced to confirm the presence of the desired mutation. The mutated MD-2 protein is then expressed and tested in functional assays to assess its ability to bind Eritoran and LPS, and to mediate TLR4 activation in response to LPS.

Conclusion

The binding of Eritoran to a large, hydrophobic pocket within the MD-2 co-receptor is a well-characterized interaction at the atomic level. By competitively inhibiting the binding of LPS and preventing the subsequent dimerization of the TLR4/MD-2 complex, Eritoran effectively blocks the initiation of both MyD88-dependent and TRIF-dependent inflammatory signaling pathways. The detailed structural and functional understanding of this interaction, elucidated through techniques such as X-ray crystallography and site-directed mutagenesis, provides a solid foundation for the rational design of novel TLR4 antagonists for the treatment of a range of inflammatory diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of the TLR4-MD-2 complex with bound endotoxin antagonist Eritoran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Essential Roles of Hydrophobic Residues in Both MD-2 and Toll-like Receptor 4 in Activation by Endotoxin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rcsb.org [rcsb.org]

- 6. researchgate.net [researchgate.net]

- 7. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | MyD88-dependent signaling drives toll-like receptor-induced trained immunity in macrophages [frontiersin.org]

- 10. Dual Signaling of MyD88 and TRIF are Critical for Maximal TLR4-Induced Dendritic Cell Maturation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Differential Induction of the Toll-Like Receptor 4-MyD88-Dependent and -Independent Signaling Pathways by Endotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Proteins, X-ray Crystal Structures And How To Get Them [peakproteins.com]

- 16. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Site-Directed Mutagenesis (Stratagene protocol) | McManus Lab [mcmanuslab.ucsf.edu]

- 20. A simple method for site-directed mutagenesis using the polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sg.idtdna.com [sg.idtdna.com]

- 22. static.igem.org [static.igem.org]

Eritoran and its Effect on Cytokine Release: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eritoran (E5564) is a synthetic molecule designed as a potent and specific antagonist of Toll-like receptor 4 (TLR4). By competitively inhibiting the binding of lipopolysaccharide (LPS) to the MD-2/TLR4 complex, Eritoran effectively blocks the downstream signaling cascades that lead to the production of pro-inflammatory cytokines. This technical guide provides an in-depth overview of Eritoran's mechanism of action, its quantifiable effects on cytokine release, and detailed experimental protocols for studying these effects. The information presented is intended to support researchers, scientists, and drug development professionals in understanding and investigating the therapeutic potential of TLR4 antagonism in inflammatory conditions.

Introduction

The innate immune system serves as the body's first line of defense against invading pathogens. A key component of this system is the Toll-like receptor (TLR) family, which recognizes conserved pathogen-associated molecular patterns (PAMPs). TLR4, in complex with its co-receptor MD-2, is the primary sensor for lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria.[1][2] Activation of the TLR4 signaling pathway triggers a robust inflammatory response characterized by the release of a plethora of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1][3] While this response is crucial for clearing infections, its dysregulation can lead to a systemic inflammatory response syndrome (SIRS), sepsis, and septic shock, conditions associated with high morbidity and mortality.[4][5]

Eritoran is a structural analog of the lipid A portion of the LPS from Rhodobacter sphaeroides.[1] It acts as a competitive antagonist of the MD-2/TLR4 receptor complex, effectively preventing LPS-induced signaling without initiating an inflammatory response itself.[1][3] Preclinical and early-phase clinical studies have demonstrated that Eritoran can significantly inhibit the release of key pro-inflammatory cytokines, highlighting its potential as a therapeutic agent for conditions driven by excessive TLR4 activation.[1][4] This guide will delve into the technical details of Eritoran's function and provide methodologies for its investigation.

Mechanism of Action: TLR4 Antagonism

Eritoran's mechanism of action is centered on its ability to competitively bind to the myeloid differentiation factor 2 (MD-2), a co-receptor that forms a complex with TLR4.[1] LPS recognition by the innate immune system is a multi-step process. First, LPS in the bloodstream binds to LPS-binding protein (LBP). This complex then transfers the LPS to CD14, another co-receptor, which in turn "loads" the LPS molecule into a hydrophobic pocket on MD-2. This binding event induces a conformational change in the TLR4/MD-2 complex, leading to its dimerization and the initiation of intracellular signaling cascades.[6][7]

Eritoran, due to its structural similarity to the lipid A moiety of LPS, can also bind to the same hydrophobic pocket on MD-2.[2] However, the binding of Eritoran does not induce the conformational change necessary for TLR4 dimerization.[8] By occupying this binding site, Eritoran effectively prevents LPS from accessing the receptor, thereby acting as a competitive antagonist and inhibiting the downstream inflammatory signaling.[1][3]

This inhibition of TLR4 signaling subsequently blocks the activation of two major downstream pathways: the MyD88-dependent and the TRIF-dependent pathways.[6] The MyD88-dependent pathway culminates in the activation of the transcription factor NF-κB, which is a master regulator of pro-inflammatory cytokine gene expression, including TNF-α, IL-6, and IL-1β.[2][6] The TRIF-dependent pathway primarily leads to the production of type I interferons. By blocking the initial ligand-receptor interaction, Eritoran effectively dampens the entire inflammatory cascade triggered by LPS.

Caption: TLR4 signaling pathway and the inhibitory mechanism of Eritoran.

Quantitative Effects on Cytokine Release

Numerous in vitro and in vivo studies have quantified the inhibitory effect of Eritoran on LPS-induced cytokine production. The data consistently demonstrate a dose-dependent reduction in key pro-inflammatory cytokines.

In Vitro Studies

In vitro experiments using human whole blood or isolated monocytes provide a controlled environment to assess the direct inhibitory capacity of Eritoran. These studies typically involve stimulating cells with a known concentration of LPS in the presence of varying concentrations of Eritoran and then measuring cytokine levels in the supernatant.

| Study Type | Cell Type | Cytokine | LPS Concentration | Eritoran Concentration | % Inhibition | Reference |

| Ex vivo | Human Whole Blood | TNF-α | 10 ng/mL | 6.25 nmol/L | >50% | [9] |

| Ex vivo | Human Whole Blood | TNF-α | 10 ng/mL | >25 nmol/L | >95% | [9] |

| Ex vivo | Human Monocytes | IL-6 | 0.2 ng/mL | 0.03 - 10 ng/mL | Dose-dependent | [8] |

| Ex vivo | Human Monocytes | TNF-α | 0.2 ng/mL | 0.03 - 10 ng/mL | Dose-dependent | [8] |

Table 1: In Vitro Inhibition of Cytokine Release by Eritoran.

The 50% inhibitory concentration (IC50) of Eritoran for TNF-α production in human whole blood stimulated with LPS (10 ng/mL) has been reported to be in the low nanomolar range.[1]

In Vivo and Clinical Studies

Animal models and human clinical trials have further substantiated the cytokine-inhibiting effects of Eritoran in a more complex physiological setting.

| Study Type | Model | Cytokine(s) | Eritoran Dose | Outcome | Reference |

| Preclinical | Rat model of endotoxin-induced inflammation | TNF-α | 0.5 mg/kg | Significantly lower serum and retinochoroidal tissue TNF-α levels at 24h | [10] |

| Phase I Clinical Trial | Healthy Volunteers (LPS challenge) | TNF-α, IL-6 | Ascending single doses | Effective inhibition of cytokine production | [1] |

| Phase II Clinical Trial | Patients with Severe Sepsis | IL-6 | 45 mg or 105 mg total dose | Did not significantly alter IL-6 levels in this study | [1] |

Table 2: In Vivo and Clinical Effects of Eritoran on Cytokine Levels.

It is important to note that while preclinical and Phase I studies consistently showed robust cytokine inhibition, a Phase II study in patients with severe sepsis did not demonstrate a significant reduction in IL-6 levels.[1] This highlights the complexity of translating in vitro efficacy to clinical outcomes in heterogeneous patient populations. Furthermore, a large Phase III clinical trial (ACCESS) in patients with severe sepsis did not show a significant reduction in 28-day mortality with Eritoran treatment.[11][12]

Experimental Protocols

To facilitate further research into the effects of Eritoran on cytokine release, this section provides detailed methodologies for key experiments.

Ex Vivo Whole Blood Stimulation Assay

This assay is a robust method to assess the immunomodulatory effects of compounds like Eritoran on primary human cells in a physiologically relevant environment.[11][13]

Materials:

-

Freshly drawn human whole blood collected in sodium heparin tubes.

-

RPMI 1640 medium (serum-free).

-

Lipopolysaccharide (LPS) from E. coli O111:B4.

-

Eritoran (E5564).

-

Phosphate-buffered saline (PBS).

-

Sterile, pyrogen-free polypropylene (B1209903) tubes.

-

Incubator (37°C, 5% CO2).

-

Centrifuge.

Procedure:

-

Blood Collection and Handling: Collect venous blood from healthy volunteers into sodium heparin-containing tubes. Process the samples as soon as possible after collection.[14]

-

Preparation of Reagents:

-

Reconstitute lyophilized LPS in sterile, pyrogen-free water to a stock concentration of 1 mg/mL. Further dilute in RPMI 1640 to a working concentration (e.g., 100 ng/mL for a final concentration of 10 ng/mL in the assay).

-

Prepare a stock solution of Eritoran in a suitable vehicle (e.g., sterile water or PBS) and create a serial dilution to test a range of concentrations.

-

-

Assay Setup:

-

In sterile polypropylene tubes, add the desired volume of whole blood.

-

Add the corresponding volume of Eritoran solution or vehicle control and pre-incubate for 45 minutes at 37°C.[8]

-

Add the LPS working solution to achieve the final desired concentration (e.g., 10 ng/mL). Include an unstimulated control (vehicle only).

-

-

Incubation: Incubate the tubes for 3-6 hours at 37°C in a 5% CO2 incubator.[8][15]

-

Sample Collection: After incubation, centrifuge the tubes at 1,500 x g for 10 minutes at 4°C to pellet the cells.

-

Supernatant Storage: Carefully collect the plasma supernatant and store at -80°C until cytokine analysis.

Caption: Experimental workflow for ex vivo whole blood stimulation assay.

Cytokine Measurement by ELISA

Enzyme-linked immunosorbent assay (ELISA) is a standard method for quantifying the concentration of specific cytokines in the collected plasma supernatants.[2][6][16]

Principle:

A capture antibody specific for the cytokine of interest is coated onto the wells of a 96-well plate. The plasma sample is added, and any cytokine present binds to the capture antibody. After washing, a biotinylated detection antibody that recognizes a different epitope on the cytokine is added. Streptavidin conjugated to horseradish peroxidase (HRP) is then added, which binds to the biotin. Finally, a substrate solution is added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of cytokine present and is measured using a microplate reader.[6]

Procedure (General Outline):

-

Coating: Coat a 96-well plate with a capture antibody against the target cytokine (e.g., anti-human TNF-α) overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Sample Incubation: Wash the plate and add diluted plasma samples and a standard curve of recombinant cytokine to the wells. Incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1 hour at room temperature.

-

Streptavidin-HRP: Wash the plate and add Streptavidin-HRP. Incubate for 30 minutes at room temperature in the dark.

-

Development: Wash the plate and add a substrate solution (e.g., TMB). Incubate for 15-30 minutes at room temperature in the dark.

-

Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.

-

Reading: Read the absorbance at 450 nm using a microplate reader.

-

Quantification: Calculate the cytokine concentration in the samples by interpolating from the standard curve.

Intracellular Cytokine Staining by Flow Cytometry

This technique allows for the identification and quantification of cytokine-producing cells at a single-cell level, providing more granular information than bulk supernatant measurements.[17][18][19]

Principle:

Cells are stimulated in the presence of a protein transport inhibitor (e.g., Brefeldin A), which causes cytokines to accumulate within the cell. The cells are then stained with fluorescently labeled antibodies against cell surface markers to identify specific cell populations (e.g., CD14 for monocytes). Subsequently, the cells are fixed and permeabilized to allow intracellular staining with fluorescently labeled antibodies against the cytokines of interest. The stained cells are then analyzed by flow cytometry.

Procedure (General Outline):

-

Cell Stimulation: Perform the whole blood stimulation as described in section 4.1, but add a protein transport inhibitor (e.g., Brefeldin A) for the last few hours of incubation.

-

Surface Staining: After stimulation, wash the cells and stain with fluorescently labeled antibodies against cell surface markers (e.g., anti-CD14) for 30 minutes on ice.

-

Fixation and Permeabilization: Wash the cells and then fix them with a fixation buffer (e.g., 4% paraformaldehyde). After fixation, wash the cells and permeabilize the cell membrane with a permeabilization buffer (e.g., saponin-based buffer).

-

Intracellular Staining: Add fluorescently labeled antibodies against the intracellular cytokines of interest (e.g., anti-TNF-α, anti-IL-6) to the permeabilized cells and incubate for 30 minutes at room temperature in the dark.

-

Washing and Acquisition: Wash the cells to remove unbound antibodies and resuspend them in a suitable buffer for flow cytometry. Acquire the data on a flow cytometer.

-

Analysis: Analyze the data using appropriate software to gate on the cell population of interest (e.g., monocytes) and quantify the percentage of cells expressing the target cytokines.

Conclusion

Eritoran is a well-characterized TLR4 antagonist that effectively inhibits LPS-induced pro-inflammatory cytokine release. Its mechanism of action, involving competitive binding to the MD-2 component of the TLR4 receptor complex, is well-established. Quantitative data from in vitro and early clinical studies demonstrate a clear dose-dependent inhibition of key cytokines such as TNF-α and IL-6. However, the translation of this potent anti-inflammatory activity into clinical efficacy in complex diseases like severe sepsis has proven challenging.

The experimental protocols detailed in this guide provide a framework for researchers to further investigate the immunomodulatory properties of Eritoran and other TLR4 antagonists. A thorough understanding of the molecular interactions and cellular responses to such compounds is crucial for the continued development of targeted therapies for inflammatory diseases. The provided diagrams and data tables serve as a concise reference for the core principles of Eritoran's function and its effects on cytokine biology.

References

- 1. Eritoran tetrasodium (E5564) Treatment for Sepsis: Review of Preclinical and Clinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. abcam.cn [abcam.cn]

- 3. Accurate and Simple Measurement of the Pro-inflammatory Cytokine IL-1β using a Whole Blood Stimulation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 4. med.virginia.edu [med.virginia.edu]

- 5. Optimization of stimulation and staining conditions for intracellular cytokine staining (ICS) for determination of cytokine-producing T cells and monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. E5564 (Eritoran) inhibits lipopolysaccharide-induced cytokine production in human blood monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toll-like Receptor 4 (TLR4) Antagonist Eritoran Tetrasodium Attenuates Liver Ischemia and Reperfusion Injury through Inhibition of High-Mobility Group Box Protein B1 (HMGB1) Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Effect of the Toll-Like Receptor 4 Antagonist Eritoran on Retinochoroidal Inflammatory Damage in a Rat Model of Endotoxin-Induced Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of eritoran, an antagonist of MD2-TLR4, on mortality in patients with severe sepsis: the ACCESS randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Toll-like receptor-4 antagonist eritoran tetrasodium for severe sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Stimulated Whole Blood Cytokine Release as a Biomarker of Immunosuppression in the Critically Ill: The Need for a Standardized Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Intracellular Cytokine Staining Protocol [anilocus.com]

- 18. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]

- 19. osti.gov [osti.gov]

Preclinical Profile of Eritoran (E5564) in Sepsis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eritoran (E5564), a synthetic analog of the lipid A portion of lipopolysaccharide (LPS), has been extensively investigated as a potential therapeutic for sepsis. By acting as a competitive antagonist of the Toll-like receptor 4 (TLR4)-myeloid differentiation factor 2 (MD-2) complex, Eritoran effectively blocks the inflammatory cascade initiated by endotoxin (B1171834). Preclinical studies in various animal models of sepsis have demonstrated its capacity to mitigate the release of pro-inflammatory cytokines and improve survival rates. This technical guide provides an in-depth overview of the core preclinical findings, detailing experimental methodologies, summarizing quantitative data, and visualizing key pathways and workflows to support further research and development in the field of sepsis therapeutics.

Mechanism of Action: TLR4 Antagonism

Eritoran functions by directly competing with LPS for binding to the MD-2 co-receptor, which is associated with TLR4.[1][2] This binding prevents the dimerization of the TLR4-MD-2 complex, a critical step in the activation of downstream intracellular signaling pathways that lead to the production of inflammatory mediators.[1] The primary signaling cascades inhibited by Eritoran include the MyD88-dependent and TRIF-dependent pathways, ultimately leading to the suppression of key transcription factors such as NF-κB and IRF3. This blockade results in a significant reduction in the synthesis and release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2]

Caption: TLR4 signaling pathway and the inhibitory action of Eritoran.

Data from Preclinical Sepsis Models

Eritoran has demonstrated significant efficacy in a variety of preclinical sepsis models. The following tables summarize the key quantitative findings from these studies, focusing on survival outcomes and the modulation of key inflammatory cytokines.

Survival Benefit in Animal Models of Sepsis

The administration of Eritoran has been shown to confer a survival advantage in several rodent models of sepsis and endotoxemia.

| Study (Year) | Animal Model | Sepsis Induction | Treatment Protocol | Control Mortality (%) | Eritoran Mortality (%) |

| Mullarkey et al. (2003) | BCG-primed mice | IV LPS (100 µg/kg) | Eritoran (100 µg/kg) | 90 | 0 |

| Mullarkey et al. (2003) | BCG-primed mice | IP E. coli | Eritoran (5 mg/kg) + Antibiotic | 90 | 20 |

| Kitazawa et al. (2009) | Male Wistar rats | IP GalN (500mg/kg) and LPS (50µg/kg) | Eritoran (3 mg/kg) | 92 | 57 |

Effect of Eritoran on Pro-inflammatory Cytokine Levels

In vitro and in vivo studies have consistently shown that Eritoran significantly reduces the production of key pro-inflammatory cytokines following an endotoxin challenge.

| Study Type | Model | Challenge | Eritoran Concentration/Dose | Cytokine | % Reduction (approx.) |

| Ex vivo | Human whole blood | LPS | 0.03-10 ng/mL | TNF-α | Dose-dependent inhibition |

| Ex vivo | Human whole blood | LPS | 0.03-10 ng/mL | IL-6 | Dose-dependent inhibition |

| in vivo | Rats | Subarachnoid Hemorrhage | 20 µg | NF-κB activity | Significant decrease |

| in vivo | Rats | Subarachnoid Hemorrhage | 20 µg | Inflammatory Cytokines | Significant decrease |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are the protocols for the most common sepsis models used in the evaluation of Eritoran.

Lipopolysaccharide (LPS) Challenge Model

This model is used to simulate the hyper-inflammatory state induced by circulating endotoxin.

Materials:

-

Animals: Male C57BL/6 mice (8-12 weeks old)

-

Lipopolysaccharide (LPS) from E. coli O111:B4

-

Eritoran (E5564)

-

Sterile, pyrogen-free 0.9% saline

-

Syringes and needles (27-gauge)

Procedure:

-

Acclimatization: House mice under standard conditions for at least one week prior to the experiment.

-

Reagent Preparation: Dissolve LPS and Eritoran in sterile saline to the desired concentrations.

-

Eritoran Administration: Administer Eritoran via intravenous (IV) or intraperitoneal (IP) injection at the specified dose (e.g., 100 µg/kg). The timing of administration can be prophylactic (before LPS) or therapeutic (after LPS).

-

Sepsis Induction: After the designated time interval following Eritoran administration, induce endotoxemia by injecting LPS (e.g., 100 µg/kg) via the IV or IP route.

-

Monitoring: Monitor animals for signs of sepsis, including lethargy, piloerection, and changes in body temperature. Survival is typically monitored for up to 72 hours.

-

Sample Collection: At predetermined time points, collect blood via cardiac puncture or tail vein for cytokine analysis. Euthanize animals for tissue collection as required.

Cecal Ligation and Puncture (CLP) Model

The CLP model is considered the "gold standard" for preclinical sepsis research as it closely mimics the pathophysiology of human septic peritonitis.

Materials:

-

Animals: Male Wistar rats (250-300g)

-

Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)

-

Surgical instruments (scissors, forceps, needle holders)

-

Suture material (e.g., 3-0 silk)

-

Needle (e.g., 21-gauge)

-

Sterile saline

-

Eritoran (E5564)

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the animal and shave the abdomen. Disinfect the surgical area with an appropriate antiseptic.

-

Laparotomy: Make a 2-3 cm midline incision through the skin and peritoneum to expose the abdominal cavity.

-

Cecal Isolation and Ligation: Exteriorize the cecum and ligate it with a silk suture at a predetermined distance from the distal end (the degree of ligation determines the severity of sepsis).

-

Puncture: Puncture the ligated cecum once or twice with the needle, ensuring not to puncture through the opposite side. A small amount of fecal matter can be extruded to ensure patency.

-

Cecal Repositioning and Closure: Return the cecum to the abdominal cavity. Close the peritoneum and skin in layers with sutures.

-

Fluid Resuscitation: Immediately after surgery, administer a subcutaneous injection of pre-warmed sterile saline to provide fluid resuscitation.

-

Eritoran Administration: Administer Eritoran at the desired dose and route at specified times relative to the CLP procedure.

-

Post-operative Care and Monitoring: House animals individually and monitor for signs of sepsis and survival for the duration of the study.

Experimental Workflow and Visualizations

A typical preclinical study evaluating Eritoran in a sepsis model follows a structured workflow.

Caption: A generalized experimental workflow for preclinical evaluation of Eritoran in sepsis.

Conclusion

The preclinical data for Eritoran provide a strong rationale for its mechanism of action as a TLR4 antagonist in the context of sepsis. The consistent findings of improved survival and reduced inflammatory cytokine production in various animal models underscore its therapeutic potential. The detailed experimental protocols and workflows presented in this guide are intended to facilitate the design of future studies aimed at further elucidating the role of TLR4 antagonism in sepsis and exploring novel therapeutic strategies. While clinical trials of Eritoran in severe sepsis did not meet their primary endpoints, the preclinical evidence remains a valuable resource for understanding the complexities of the septic inflammatory response and for the development of next-generation immunomodulatory therapies.

References

The Clinical Trial Failure of Eritoran: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Eritoran (E5564), a synthetic analog of lipid A, was a promising drug candidate for the treatment of severe sepsis.[1][2] Its mechanism of action centered on the antagonism of Toll-like receptor 4 (TLR4), a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and triggers a potent inflammatory response.[3][4] Despite promising preclinical and early-phase clinical data, Eritoran ultimately failed to demonstrate efficacy in the large-scale Phase III clinical trial known as ACCESS (A Controlled Comparison of Eritoran and Placebo in Patients with Severe Sepsis).[5][6] This guide provides a detailed technical analysis of the clinical trial data, experimental protocols, and the underlying scientific rationale for the trial's outcome.

Mechanism of Action: Targeting the TLR4 Pathway

Eritoran was designed to competitively inhibit the binding of LPS to the MD-2 co-receptor, which is essential for the activation of the TLR4 signaling complex.[4][7] This blockade was intended to prevent the downstream signaling cascades that lead to the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are major contributors to the pathophysiology of sepsis.[4][8]

TLR4 Signaling Pathway

The activation of TLR4 by LPS initiates two primary downstream signaling pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The MyD88-dependent pathway rapidly activates NF-κB, leading to the production of inflammatory cytokines. The TRIF-dependent pathway, on the other hand, is associated with the induction of type I interferons.

Caption: TLR4 Signaling Pathway and Eritoran's Mechanism of Action.

The ACCESS Phase III Clinical Trial

The pivotal study for Eritoran was the ACCESS trial, a multinational, randomized, double-blind, placebo-controlled Phase III study.[5][9]

Experimental Protocol

-

Objective: To determine if Eritoran could reduce 28-day all-cause mortality in patients with severe sepsis.[9][10]

-

Patient Population: The trial enrolled patients with severe sepsis, defined by suspected or confirmed infection, systemic inflammatory response syndrome (SIRS) criteria, and at least one organ dysfunction.[10][11] A key inclusion criterion was a baseline APACHE II (Acute Physiology and Chronic Health Evaluation II) score between 21 and 37, targeting a population with a moderate-to-high risk of mortality.[9]

-

Intervention: Patients were randomized in a 2:1 ratio to receive either Eritoran tetrasodium (B8768297) (105 mg total dose) or a matching placebo.[11] The drug was administered intravenously over a six-day course.[11]

-

Primary Endpoint: The primary outcome measure was all-cause mortality at 28 days.[5][9]

-

Secondary Endpoints: Secondary endpoints included all-cause mortality at 3, 6, and 12 months.[10][12]

Caption: ACCESS Clinical Trial Experimental Workflow.

Quantitative Data Summary

The ACCESS trial failed to meet its primary endpoint, with no statistically significant difference in 28-day all-cause mortality between the Eritoran and placebo groups.[6][9]

| Outcome Measure | Eritoran Group (n=1304) | Placebo Group (n=657) | p-value | Hazard Ratio (95% CI) |

| 28-Day All-Cause Mortality | 28.1% (366/1304) | 26.9% (177/657) | 0.59 | 1.05 (0.88-1.26) |

| 1-Year All-Cause Mortality | 43.3% (565/1304) | 44.1% (290/657) | 0.79 | 0.98 (0.85-1.13) |

Data sourced from the ACCESS trial publication.[11][12]

Subgroup analyses based on baseline APACHE II scores, the presence of septic shock, the site of primary infection, or whether the infection was Gram-negative or Gram-positive also showed no benefit with Eritoran treatment.[1]

Analysis of Eritoran's Failure

The failure of Eritoran in the ACCESS trial, despite a strong preclinical rationale, highlights the complexities of developing therapies for sepsis. Several factors may have contributed to this outcome.

Potential Reasons for Clinical Trial Failure

-

Timing of Intervention: Sepsis is a rapidly progressing condition. By the time patients meet the criteria for severe sepsis and are enrolled in a clinical trial, the inflammatory cascade may be too advanced for a TLR4 antagonist to be effective.[13] The inflammatory response is often followed by a period of immunosuppression, and blocking an initial inflammatory trigger may not alter the subsequent complex immune dysregulation.

-

Patient Heterogeneity: Sepsis is a heterogeneous syndrome with varied microbial causes and host responses.[14] While Eritoran targets LPS from Gram-negative bacteria, sepsis can also be caused by Gram-positive bacteria, fungi, and viruses, which activate the immune system through different pathways.[1] Even in Gram-negative sepsis, the contribution of the TLR4 pathway to mortality may vary between patients.

-

Redundancy of Inflammatory Pathways: The inflammatory response in sepsis is complex and involves multiple redundant pathways. Blocking a single receptor like TLR4 may not be sufficient to quell the overall inflammatory storm.

-

Development of Endotoxin (B1171834) Tolerance: Prolonged exposure to LPS can lead to a state of endotoxin tolerance, where cells become less responsive to further LPS stimulation.[5] If patients had already developed some degree of tolerance by the time of treatment, the efficacy of a TLR4 antagonist would be diminished.

Caption: Logical Relationship of Factors Contributing to Eritoran's Failure.

Conclusion and Future Directions

The failure of Eritoran in the ACCESS trial was a significant disappointment for the field of sepsis research. It underscores the immense challenge of translating promising preclinical findings into effective clinical therapies for this complex and heterogeneous syndrome. Future drug development efforts in sepsis may need to focus on:

-

Earlier identification and treatment of at-risk patients.

-

Development of therapies that target multiple inflammatory pathways or modulate the host's immune response more broadly.

-

Better patient stratification using biomarkers to identify those most likely to respond to a specific therapy.

The story of Eritoran serves as a critical case study for researchers and drug developers, emphasizing the need for a deeper understanding of the dynamic and multifaceted nature of sepsis to guide the development of future therapeutic interventions.

References

- 1. Eritoran fails to improve mortality in severe sepsis | MDedge [mdedge.com]

- 2. Eritoran - Wikipedia [en.wikipedia.org]

- 3. Eritoran [medbox.iiab.me]

- 4. Eritoran | TLR4 Antagonist | Research Compound [benchchem.com]

- 5. escavo.com [escavo.com]

- 6. pharmatimes.com [pharmatimes.com]

- 7. eritoran | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. Eritoran | C66H126N2O19P2 | CID 6912404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. eisai.com [eisai.com]

- 10. (Open Access) Effect of eritoran, an antagonist of MD2-TLR4, on mortality in patients with severe sepsis: the ACCESS randomized trial. (2013) | Steven M. Opal | 719 Citations [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. Effect of eritoran, an antagonist of MD2-TLR4, on mortality in patients with severe sepsis: the ACCESS randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2minutemedicine.com [2minutemedicine.com]

- 14. Advances and Challenges in Sepsis Management: Modern Tools and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Molecular Interactions of Eritoran with the TLR4/MD2 Complex

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eritoran (E5564) is a synthetic molecule designed as a potent and specific antagonist of the Toll-like receptor 4 (TLR4) complex. As a structural analog of the lipid A portion of lipopolysaccharide (LPS), Eritoran competitively inhibits the binding of endotoxins to the TLR4/MD2 complex, thereby preventing the initiation of the pro-inflammatory signaling cascade. This guide provides a detailed overview of the molecular interactions between Eritoran and the TLR4/MD2 complex, summarizing key quantitative data, outlining relevant experimental protocols, and visualizing the associated signaling pathways and mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the study of innate immunity and the development of novel therapeutics targeting TLR4.

Introduction: The TLR4/MD2 Complex and its Role in Innate Immunity

The Toll-like receptor 4 (TLR4), in conjunction with its co-receptor myeloid differentiation factor 2 (MD-2), plays a pivotal role in the innate immune system's recognition of pathogen-associated molecular patterns (PAMPs), most notably lipopolysaccharide (LPS) from Gram-negative bacteria.[1] Upon binding of LPS to the TLR4/MD2 complex, a conformational change is induced, leading to the dimerization of the receptor complex. This dimerization event initiates a downstream signaling cascade, culminating in the activation of transcription factors such as NF-κB and the subsequent production of pro-inflammatory cytokines like TNF-α and IL-6.[1] While this inflammatory response is crucial for clearing infections, its dysregulation can lead to severe and life-threatening conditions such as sepsis.[1]

Eritoran: A Competitive Antagonist of the TLR4/MD2 Complex

Eritoran is a synthetic analog of the lipid A portion of Rhodobacter sphaeroides and functions as a competitive antagonist of LPS at the TLR4/MD2 complex.[1] Unlike the agonistic lipid A from pathogenic bacteria, Eritoran binds to the hydrophobic pocket of MD-2 without inducing the conformational changes necessary for TLR4 dimerization and subsequent signal transduction.[2] This competitive inhibition effectively blocks the pro-inflammatory cascade initiated by LPS.[1]

Quantitative Analysis of Eritoran's Inhibitory Activity

| Agonist (LPS Source) | LPS Concentration | Mean IC50 of Eritoran (ng/mL) |

| E. coli O111:B4 | 10 ng/mL | 1.8 |

| E. coli O55:B5 | 10 ng/mL | 1.1 |

| E. coli J5 (Rc) | 10 ng/mL | 0.9 |

| S. minnesota R595 (Re) | 10 ng/mL | 0.8 |

| P. aeruginosa 10 | 10 ng/mL | 1.1 |

| S. enteritidis | 1 ng/mL | 1.1 |

| Whole killed E. coli O113 | 100 ng/mL | 1.3 |

| Whole killed P. aeruginosa 10 | 100 ng/mL | 1.6 |

| Adapted from a preclinical study on Eritoran's activity in whole human blood.[1] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the molecular interactions and functional effects of Eritoran on the TLR4/MD2 complex.

Whole Blood Cytokine Release Assay

This ex vivo assay is crucial for assessing the inhibitory effect of compounds like Eritoran on LPS-induced cytokine production in a physiologically relevant environment.

Objective: To measure the dose-dependent inhibition of LPS-induced TNF-α (or other cytokines) production by Eritoran in human whole blood.

Methodology:

-

Blood Collection: Draw fresh human venous blood into heparinized tubes.

-

Dilution: Within one hour of collection, dilute the whole blood 1:5 or 1:10 with RPMI 1640 medium supplemented with L-glutamine.

-

Plating: Seed the diluted blood into 24- or 96-well plates.

-

Compound Addition: Add serial dilutions of Eritoran to the wells and pre-incubate for a specified time (e.g., 30-60 minutes) at 37°C in a 5% CO2 incubator.

-

LPS Stimulation: Add a fixed concentration of LPS (e.g., 1-10 ng/mL) to the wells to stimulate cytokine production. Include unstimulated (vehicle) and LPS-only controls.

-

Incubation: Incubate the plates for 4-6 hours for TNF-α or up to 24 hours for other cytokines at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates to pellet the blood cells and carefully collect the supernatant.

-

Cytokine Quantification: Measure the concentration of TNF-α (or other cytokines) in the supernatant using a validated enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: Plot the cytokine concentration against the Eritoran concentration and fit a dose-response curve to determine the IC50 value.

NF-κB Reporter Assay in HEK293 Cells

This cell-based assay provides a quantitative measure of the inhibition of the TLR4 signaling pathway at the level of NF-κB activation.

Objective: To determine the ability of Eritoran to inhibit LPS-induced NF-κB activation in a controlled cellular system.

Methodology:

-

Cell Line: Utilize a human embryonic kidney (HEK) 293 cell line stably co-transfected with human TLR4, MD-2, CD14, and an NF-κB-driven reporter gene (e.g., secreted alkaline phosphatase (SEAP) or luciferase).

-

Cell Seeding: Seed the reporter cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of Eritoran for a defined pre-incubation period.

-

LPS Stimulation: Stimulate the cells with an optimal concentration of LPS.

-

Incubation: Incubate for a period sufficient to allow for reporter gene expression (e.g., 6-24 hours).

-

Reporter Gene Assay:

-

SEAP: Collect the cell culture supernatant and measure SEAP activity using a colorimetric or chemiluminescent substrate.

-

Luciferase: Lyse the cells and measure luciferase activity using a luminometer and an appropriate luciferase substrate.

-

-

Data Analysis: Calculate the percentage of inhibition of NF-κB activity for each Eritoran concentration relative to the LPS-only control and determine the IC50 value.

X-ray Crystallography of the Eritoran-TLR4/MD2 Complex

Determining the high-resolution crystal structure provides invaluable insights into the precise molecular interactions between Eritoran and its target.

Objective: To elucidate the three-dimensional structure of Eritoran in complex with the TLR4/MD2 heterodimer.

General Workflow:

-

Protein Expression and Purification:

-

Co-express the ectodomains of human or murine TLR4 and MD-2 in a suitable expression system (e.g., insect or mammalian cells) to ensure proper folding and post-translational modifications.

-

Purify the TLR4/MD2 complex to homogeneity using a series of chromatographic techniques, such as affinity, ion-exchange, and size-exclusion chromatography.

-

-

Complex Formation: Incubate the purified TLR4/MD2 complex with an excess of Eritoran to ensure saturation of the binding site.

-

Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant type and concentration, temperature) to identify conditions that yield well-diffracting crystals of the Eritoran-TLR4/MD2 complex.

-

Data Collection: Collect X-ray diffraction data from the crystals using a synchrotron radiation source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods. Refine the atomic model against the experimental data to obtain a high-resolution structure.

-

Structural Analysis: Analyze the final structure to identify the key amino acid residues in MD-2 that interact with the different moieties of the Eritoran molecule.

Visualization of Molecular Interactions and Pathways